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Compound of Interest

Compound Name:
(2-Cyano-4-methylphenyl)boronic

acid

Cat. No.: B591560 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9). The information is tailored for

researchers, scientists, and professionals in the field of drug development and organic

synthesis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring

such data, and presents a logical workflow for spectroscopic analysis.

Please Note: Experimental spectroscopic data for (2-Cyano-4-methylphenyl)boronic acid is

not readily available in public databases. The data presented in this guide is predicted based

on the analysis of its structural analogue, (4-Cyano-2-methylphenyl)boronic acid, and

established principles of spectroscopic interpretation for the constituent functional groups.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2-Cyano-4-
methylphenyl)boronic acid. These predictions are based on the analysis of structurally

similar compounds and known chemical shift and absorption frequency ranges for the relevant

functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.0 - 8.2 s 2H B(OH)₂

~7.8 - 7.9 d 1H Ar-H

~7.6 - 7.7 d 1H Ar-H

~7.5 - 7.6 s 1H Ar-H

~2.4 s 3H -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~142 Ar-C

~135 Ar-C

~133 Ar-C

~130 (C-B) Ar-C attached to Boron

~128 Ar-C

~118 -C≡N

~115 Ar-C

~21 -CH₃

Table 3: Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹) Functional Group

3400 - 3200 (broad) O-H stretch (boronic acid)

~2230 C≡N stretch (nitrile)

~1600 C=C stretch (aromatic)

~1350 B-O stretch
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Table 4: Predicted Mass Spectrometry Data (ESI-)
m/z Assignment

160.0575 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of (2-Cyano-4-methylphenyl)boronic acid is

dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred

to a 5 mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is utilized.

Acquisition Parameters: A spectral width of 16 ppm, a relaxation delay of 1 second, and 16

scans are typically employed.

Processing: The resulting Free Induction Decay (FID) is processed with a line broadening

of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used.

Acquisition Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and

1024 scans are typically acquired.

Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed.

The spectrum is phased and baseline corrected. Chemical shifts are referenced to the
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solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

Data Acquisition:

Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Scans: 16 scans are co-added at a resolution of 4 cm⁻¹.

Background: A background spectrum of the clean ATR crystal is collected prior to sample

analysis.

Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted

to a final concentration of 10 µg/mL for analysis.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Data Acquisition:

Ionization Mode: Negative ion mode (ESI-) is typically used for boronic acids.

Mass Range: Data is acquired over a mass-to-charge (m/z) range of 50-500.

Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow are

optimized to achieve maximum signal intensity.
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Processing: The acquired data is processed to identify the mass of the deprotonated

molecule [M-H]⁻.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(2-Cyano-4-methylphenyl)boronic acid.
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at: [https://www.benchchem.com/product/b591560#spectroscopic-data-nmr-ir-ms-of-2-
cyano-4-methylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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